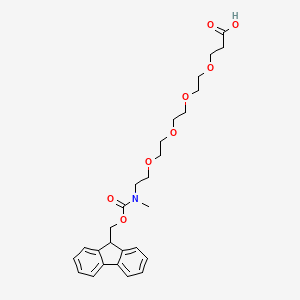

Fmoc-NMe-PEG4-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLNRUPTDZNIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Fmoc-N-Me-PEG4-acid in Advanced Bioconjugation and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Tool for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the precise control over a molecule's physicochemical and pharmacokinetic properties is paramount. Fmoc-N-Me-PEG4-acid has emerged as a critical building block for the synthesis of complex therapeutic entities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This heterobifunctional linker offers a unique combination of features: a base-labile Fmoc-protected secondary amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of Fmoc-N-Me-PEG4-acid, detailing its core attributes, mechanistic principles of its application, and step-by-step protocols for its use in the synthesis of advanced bioconjugates.

Core Attributes and Strategic Advantages

The molecular architecture of Fmoc-N-Me-PEG4-acid is intrinsically designed to address several key challenges in drug development. Each component of the molecule serves a distinct and strategic purpose.

Table 1: Physicochemical Properties of Fmoc-N-Me-PEG4-acid

| Property | Value | Source |

| Molecular Weight | 501.58 g/mol | [1][2] |

| Chemical Formula | C27H35NO8 | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage | -20°C, protected from light and moisture | [1] |

The Hydrophilic PEG4 Spacer: Enhancing Solubility and Bioavailability

The tetraethylene glycol (PEG4) chain is a cornerstone of this linker's utility. The ether oxygens within the PEG backbone form hydrogen bonds with water, creating a hydration shell that significantly enhances the aqueous solubility of the conjugate.[3][4] This is particularly advantageous for large, often hydrophobic molecules like PROTACs and ADCs, mitigating the risk of aggregation and improving their formulation and pharmacokinetic profiles.[5][6] The flexibility of the PEG chain also provides optimal spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of each component.[7]

The N-Methyl Group: A Subtle Modification with Profound Impact

The N-methylation of the amine is a key feature that distinguishes this linker. This modification offers several advantages:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent amide bond from enzymatic cleavage by proteases. This can significantly increase the in vivo half-life of the resulting conjugate.[8][9][10][11]

-

Improved Cell Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the molecule. This lowers the desolvation penalty associated with crossing the lipid bilayer of cell membranes, often leading to improved cell permeability and oral bioavailability.[12][13][14]

-

Conformational Control: The N-methyl group can restrict the conformational flexibility of the linker, which can help to lock the conjugate into a bioactive conformation, potentially improving its binding affinity and selectivity.[8]

Orthogonal End-Group Functionality: Controlled, Stepwise Synthesis

Fmoc-N-Me-PEG4-acid possesses two distinct reactive handles, allowing for a controlled and sequential synthetic strategy:

-

Fmoc-Protected Amine: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[15] It is stable under acidic and neutral conditions but can be efficiently removed with a mild base, typically a solution of piperidine in an organic solvent, to reveal the secondary amine for subsequent conjugation.[15][16]

-

Terminal Carboxylic Acid: The carboxylic acid can be activated to form a reactive ester, which then readily couples with primary or secondary amines to form a stable amide bond. This allows for the covalent attachment of the linker to a target molecule.[1][2]

Core Applications and Experimental Protocols

The unique properties of Fmoc-N-Me-PEG4-acid make it an ideal tool for a range of bioconjugation applications, most notably in the synthesis of PROTACs.

Application in PROTAC Synthesis: A Case Study of ARD-266

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[9] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[6][7]

A notable example of a highly potent PROTAC is ARD-266, an Androgen Receptor (AR) degrader.[3][17][18] While the exact linker in the published structure of ARD-266 is not explicitly defined as Fmoc-N-Me-PEG4-acid, its synthesis is highly illustrative of how this type of linker is employed. The following protocol is a representative method for the solid-phase synthesis of a PROTAC like ARD-266, utilizing Fmoc-N-Me-PEG4-acid.

Diagram 1: Overall Workflow for Solid-Phase PROTAC Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC molecule.

Experimental Protocol: Solid-Phase Synthesis of a PROTAC

This protocol outlines the manual solid-phase synthesis of a PROTAC on a 0.1 mmol scale.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-N-Me-PEG4-acid

-

Ligand 1 (e.g., VHL E3 ligase ligand with a free carboxylic acid)

-

Ligand 2 (e.g., AR antagonist with a free amine)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Preparation:

-

Place the resin (e.g., 300 mg for a 0.1 mmol synthesis) in a solid-phase synthesis vessel.

-

Swell the resin in DMF for at least 1 hour.[16]

-

-

Coupling of the First Ligand:

-

In a separate vial, dissolve Ligand 1 (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Drain the DMF from the swelled resin and wash the resin thoroughly with DMF.

-

Add the activated Ligand 1 solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (ninhydrin test) to confirm the absence of free amines.[15]

-

Wash the resin with DMF and DCM and dry.

-

-

Coupling of Fmoc-N-Me-PEG4-acid:

-

Deprotect the N-terminus of the resin-bound ligand if it is Fmoc-protected, using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve Fmoc-N-Me-PEG4-acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF and pre-activate.

-

Add the activated linker solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the linker.[16]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Diagram 2: Key Chemical Transformations in PROTAC Synthesis

Sources

- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrophilicity of the Fmoc-NMe-PEG4-acid Linker

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Hydrophilicity in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of peptide therapeutics, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs), the linker molecule is far more than a simple scaffold. It is a critical determinant of the conjugate's overall physicochemical properties, profoundly influencing its solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. A key parameter in linker design is hydrophilicity. The introduction of hydrophilic linkers can mitigate the aggregation and improve the aqueous solubility of often hydrophobic drug payloads or peptide sequences.[1] This guide provides a detailed technical examination of a specific and increasingly relevant hydrophilic linker: Fmoc-NMe-PEG4-acid. We will delve into its structural components, the nuanced effects of its N-methylation, and its practical application, offering field-proven insights for its strategic deployment in your research.

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a heterobifunctional molecule meticulously designed for versatility in bioconjugation and solid-phase peptide synthesis (SPPS).[2][3] Its structure can be dissected into three key functional components, each contributing to its unique properties and utility.

1. The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This temporary protecting group on the amine terminus is the cornerstone of its application in Fmoc-based SPPS.[4] The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine, in a process known as β-elimination.[5] This orthogonality allows for the selective deprotection of the linker's amine, enabling its sequential coupling to a growing peptide chain on a solid support.[4]

2. The N-Methylated Amine: The presence of a methyl group on the nitrogen atom is a subtle but impactful modification. In the context of peptide backbones, N-methylation is known to introduce conformational constraints and can increase resistance to enzymatic degradation.[6] While this linker is not incorporated into the peptide backbone, the N-methylation still has significant implications. It removes a hydrogen bond donor, which can influence the molecule's solvation properties and its potential for intermolecular hydrogen bonding. This modification can also impact the nucleophilicity of the amine upon Fmoc deprotection, potentially affecting coupling kinetics during synthesis.

3. The PEG4 (Tetraethylene Glycol) Spacer: The core of this linker's hydrophilicity lies in its tetraethylene glycol spacer.[2][3] Polyethylene glycol (PEG) is a highly flexible, water-soluble polymer composed of repeating ethylene oxide units.[7] The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell that enhances the aqueous solubility of the conjugated molecule.[8] This monodisperse PEG4 spacer offers a precise and defined length, ensuring homogeneity in the final conjugate, a critical factor for therapeutic applications.[3]

4. The Terminal Carboxylic Acid: This functional group provides the point of attachment to an amine-containing molecule, such as the N-terminus of a peptide on a solid support or the lysine residues of a protein.[2] The carboxylic acid is typically activated in situ using standard peptide coupling reagents to form a stable amide bond.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Workflow for SPPS Coupling of this compound.

Protocol 2: Experimental Determination of Hydrophilicity (logP) via the Shake-Flask Method

To quantitatively assess the hydrophilicity of a peptide or small molecule before and after conjugation with the this compound linker, the shake-flask method for determining the octanol-water partition coefficient (logP) is a gold-standard approach.

Materials:

-

1-Octanol, analytical grade

-

Purified water (e.g., Milli-Q)

-

The peptide/molecule of interest (pre- and post-conjugation)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer and/or shaker

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation:

-

Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for preparing your stock solution and for the partitioning experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound at a known concentration in the pre-saturated aqueous phase.

-

-

Partitioning:

-

In a suitable vessel, combine a defined volume of the pre-saturated 1-octanol and a defined volume of the pre-saturated aqueous phase containing the test compound.

-

Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Allow the phases to fully separate. Centrifugation can be used to expedite this process.

-

-

Analysis:

-

Carefully collect samples from both the 1-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Water].

-

The logP is then calculated as: logP = log10(P).

-

A lower logP value for the conjugated molecule compared to the parent molecule indicates an increase in hydrophilicity.

The workflow for logP determination is depicted below.

Caption: Workflow for Experimental logP Determination.

Conclusion: Strategic Application of this compound in Drug Development

The this compound linker is a sophisticated chemical tool that offers a reliable means of introducing a defined, hydrophilic spacer into peptides and other bioconjugates. Its strategic application can lead to significant improvements in the aqueous solubility and stability of drug candidates, potentially mitigating issues with aggregation and improving their overall developability. [3][8]The N-methylation provides an additional layer of chemical diversity, the full implications of which are an active area of investigation. By understanding the fundamental properties of this linker and employing robust synthetic and analytical protocols, researchers can effectively leverage the hydrophilicity of this compound to advance the development of next-generation therapeutics.

References

-

CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of N-methyl-N-(t-Boc)-PEG4-acid. Retrieved from a representative technical guide, specific URL not available.

- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison. Retrieved from a representative technical guide, specific URL not available.

-

AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-NH-PEG4-Propionic Acid; [557756-85-1]. Retrieved from [Link]

- Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 545-557.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 115-125.

- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from a representative technical guide, specific URL not available.

- Silva, J. M., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(7), 1184.

- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.

Sources

- 1. peptide.com [peptide.com]

- 2. This compound, 2170240-98-7 | BroadPharm [broadpharm.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Fmoc-NMe-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-NMe-PEG4-acid, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving high-purity products in complex synthetic workflows. This document delves into the molecular determinants of its solubility, provides qualitative solubility data across a range of common laboratory solvents, and offers a detailed, field-proven protocol for researchers to quantitatively determine solubility in their specific systems.

Introduction: The Molecular Architecture and Its Implications for Solubility

This compound (MW: 501.6 g/mol ) is a meticulously designed molecule featuring three key structural components that collectively govern its solubility profile[1][2]:

-

The Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, aromatic, and highly hydrophobic protecting group is a dominant feature. It generally imparts good solubility in many polar aprotic organic solvents commonly used in peptide synthesis and bioconjugation[3][4].

-

The N-Methylated Amine: The presence of a methyl group on the nitrogen atom can subtly influence the molecule's polarity and steric hindrance, potentially impacting solvent interactions[5][6].

-

The Tetra-Polyethylene Glycol (PEG4) Spacer: This flexible, hydrophilic chain of four ethylene glycol units is a key contributor to the molecule's solubility in a broader range of solvents, including aqueous media. The ether oxygens can act as hydrogen bond acceptors, enhancing interactions with polar solvents[2][7][8][9].

-

The Terminal Carboxylic Acid: This functional group is polar and can act as both a hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents. Its protonation state, dependent on the solvent's pH, will significantly influence solubility in aqueous systems[10].

The interplay of the hydrophobic Fmoc group and the hydrophilic PEG chain and carboxylic acid terminus results in an amphiphilic character, making its solubility highly dependent on the chosen solvent system.

Factors Influencing the Solubility of this compound

The dissolution of this compound is a multifactorial process. Key parameters that researchers must consider include:

-

Solvent Polarity and Type: The principle of "like dissolves like" is central. Polar aprotic solvents are generally effective at solvating the entire molecule. The solubility in nonpolar solvents is expected to be limited due to the hydrophilic PEG chain and carboxylic acid.

-

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact favorably with the PEG spacer and the carboxylic acid, promoting dissolution[11].

-

Temperature: For many compounds, solubility increases with temperature. However, caution is advised as elevated temperatures can lead to the degradation of the compound or the solvent (e.g., DMF)[4].

-

Presence of Other Solutes: Salts or other additives in a solution can either increase or decrease the solubility of the PEG derivative by competing for solvent molecules or altering the overall properties of the solution[12].

Qualitative Solubility Profile of this compound

While precise quantitative solubility data is not extensively published, technical data sheets from various suppliers and the known properties of its constituent parts provide a reliable qualitative assessment.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Field Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful and versatile solvent for a wide range of polar and non-polar compounds. It is a recommended solvent for creating stock solutions[7][10]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A standard solvent in peptide synthesis and bioconjugation, known for its excellent ability to dissolve Fmoc-protected compounds. It effectively solvates both the Fmoc group and the PEG chain[3][10]. |

| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent in organic synthesis that can dissolve a variety of compounds. Its ability to dissolve this compound makes it useful for reaction and purification steps[7][10]. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Expected to be Soluble | Often used as a stronger alternative to DMF, NMP is very effective at dissolving Fmoc-protected amino acids and can be a good choice for challenging sequences[4][13]. |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be Moderately Soluble | While less polar than DMF or DMSO, THF is often used in organic synthesis. The solubility might be lower compared to the aforementioned solvents[14]. |

| Acetonitrile (ACN) | Polar Aprotic | Expected to be Moderately to Sparingly Soluble | Often used in reversed-phase HPLC, its solvating power for larger, protected amino acids can be limited compared to DMF[15]. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Expected to be Sparingly Soluble | The polarity of short-chain alcohols may allow for some dissolution, primarily through interaction with the PEG chain and carboxylic acid. However, the large hydrophobic Fmoc group may limit overall solubility. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The hydrophilic PEG spacer and carboxylic acid are intended to increase aqueous solubility[1][7]. However, the dominant hydrophobic Fmoc group will likely lead to poor overall solubility, especially at neutral or acidic pH where the carboxylic acid is protonated[16]. Solubility is expected to increase at higher pH due to the deprotonation of the carboxylic acid to the more soluble carboxylate form. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentration data, direct experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and provides reliable and reproducible data[3][17][18].

Materials and Equipment

-

This compound

-

Solvent of interest (high purity, e.g., HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL)

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions to create a set of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of this compound to a vial. The key is to have a visible amount of undissolved solid after the equilibration period. A starting point could be 5-10 mg.

-

Add a known volume of the solvent of interest (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours[3]. For a quicker, though potentially less precise, kinetic solubility assessment, shorter incubation times (e.g., 2 hours) can be used[19][20].

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at high speed.

-

Alternatively, carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Analysis:

-

Analyze the prepared standard solutions using HPLC-UV or LC-MS to generate a calibration curve of response (e.g., peak area) versus concentration.

-

Analyze the filtered supernatant (the saturated solution) under the same analytical conditions.

-

Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The result is typically expressed in mg/mL or molarity (mol/L).

-

Caption: Workflow for Shake-Flask Solubility Determination.

Causality in Experimental Choices and Troubleshooting

-

Why Excess Solid? Using an excess of the compound ensures that the solution becomes saturated and reaches equilibrium. If all the solid dissolves, the true solubility limit has not been reached[21].

-

Why 24-48 Hours of Agitation? Reaching thermodynamic equilibrium can be a slow process. Shorter times may only yield a kinetic solubility value, which can be different from the true equilibrium solubility[3].

-

Why Centrifugation and Filtration? Micro-particulates of undissolved solid suspended in the liquid phase can scatter light or dissolve during analysis, leading to an overestimation of solubility. Both steps are critical for accurate results[19].

Caption: Troubleshooting Logic for Solubility Issues.

Conclusion

This compound exhibits a nuanced solubility profile dictated by its amphiphilic nature. It is readily soluble in polar aprotic solvents such as DMSO, DMF, and DCM, making these excellent choices for reaction setups and stock solution preparation. Its solubility in aqueous media and alcohols is expected to be limited but can be enhanced by increasing the pH. For researchers requiring precise and reproducible concentrations, the detailed shake-flask protocol provided in this guide offers a robust method for quantitative solubility determination. A thorough understanding and experimental validation of solubility are critical first steps toward the successful application of this versatile linker in pioneering drug development and bioconjugation strategies.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Fagerberg, J. H., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(1), 298–302. Available at: [Link]

-

CD Bioparticles. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (2016). Solute–solvent interactions within aqueous poly(ethylene glycol): solvatochromic probes for empirical determination and preferential solvation. Green Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Available at: [Link]

-

National Institutes of Health. (2014). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. The Journal of Physical Chemistry B. Available at: [Link]

-

Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

MedChemComm. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]

-

ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

-

ACS Omega. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). Available at: [Link]

-

National Institutes of Health. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). Available at: [Link]

-

ResearchGate. (2025). Solubility and solvent effects of Fmoc-l-methionine in twelve mono-solvents. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

ResearchGate. (2011). Polyethylene glycol behaves like weak organic solvent. Available at: [Link]

-

AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Available at: [Link]

-

ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available at: [Link]

-

National Institutes of Health. (1988). Preferential Solvent Interactions Between Proteins and Polyethylene Glycols. Journal of Biological Chemistry. Available at: [Link]

-

ResearchGate. (2017). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

-

Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Institutes of Health. (2022). Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. Polymers. Available at: [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

-

DC Chemicals. (n.d.). This compound Datasheet. Available at: [Link]

-

ResearchGate. (2023). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). Available at: [Link]

-

Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). Available at: [Link]

-

ResearchGate. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Available at: [Link]

-

Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid (CAT#: ADC-L-842). Available at: [Link]

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, CAS 2170240-98-7 | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound, 2170240-98-7 | BroadPharm [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 11. Solute–solvent interactions within aqueous poly(ethylene glycol): solvatochromic probes for empirical determination and preferential solvation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. labinsights.nl [labinsights.nl]

- 16. This compound Datasheet DC Chemicals [dcchemicals.com]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NMe-PEG4-acid in Bioconjugation

Introduction: A Multifaceted Tool for Modern Bioconjugation

In the landscape of advanced bioconjugation, precision, control, and the enhancement of molecular properties are paramount. The heterobifunctional linker, Fmoc-NMe-PEG4-acid, has emerged as a sophisticated tool for researchers, scientists, and drug development professionals. Its unique architecture, combining four key chemical motifs—a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid—offers a versatile platform for the covalent modification of biomolecules.[1][2][3] This guide provides an in-depth exploration of the core mechanisms of action of this compound, details its strategic advantages in bioconjugation, and presents a comprehensive, field-proven protocol for its application.

The strategic design of this compound allows for a two-stage conjugation strategy.[2][4] The terminal carboxylic acid serves as a reactive handle for initial conjugation to primary amines on a target biomolecule, such as the lysine residues of a protein or the N-terminus of a peptide.[2] The Fmoc-protected N-methylated amine provides an orthogonal site for a subsequent conjugation event after a simple deprotection step.[4] This versatility is particularly valuable in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of multiple components is critical for therapeutic efficacy.[5][6]

Deconstructing the Molecular Architecture: A Symphony of Functionality

The efficacy of this compound in bioconjugation stems from the distinct roles of its constituent parts. Understanding the causality behind the inclusion of each functional group is key to leveraging its full potential.

The Fmoc Protecting Group: A Gateway to Orthogonal Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established, base-labile protecting group for amines, forming the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] Its inclusion in this linker provides a strategic advantage:

-

Orthogonal Protection: The Fmoc group is stable under the acidic and neutral conditions often used for other chemical modifications but is readily cleaved by weak bases, such as piperidine.[7] This orthogonality allows for the selective deprotection of the N-methylated amine without disturbing other protecting groups or acid-labile functionalities within the bioconjugate.

-

Controlled Sequential Conjugation: This feature is instrumental in multi-step syntheses. A biomolecule can first be conjugated via the linker's carboxylic acid. Following purification, the Fmoc group can be removed to expose the N-methylated amine for the attachment of a second molecule, such as a fluorophore, a cytotoxic payload, or an E3 ligase ligand in the context of PROTAC synthesis.[5][6]

The N-Methylated Amine: Enhancing Pharmacokinetic Properties

The incorporation of a methyl group on the amine (N-methylation) is a strategic modification in medicinal chemistry designed to improve the drug-like properties of peptides and other biomolecules.[9] Its presence in the linker backbone can confer significant advantages to the final conjugate:

-

Increased Proteolytic Stability: The methyl group provides steric hindrance that can shield the adjacent amide bond from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of the bioconjugate.[8]

-

Enhanced Membrane Permeability: By replacing an amide proton with a methyl group, a hydrogen bond donor is removed. This subtle change increases the lipophilicity of the molecule, which can facilitate its passage across cellular membranes.

-

Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone, which can help to lock the bioconjugate into a more bioactive conformation, potentially leading to higher target affinity.

The PEG4 Spacer: A Bridge of Biocompatibility and Solubility

The tetraethylene glycol (PEG4) chain is a discrete-length polyethylene glycol linker that serves as a flexible, hydrophilic spacer.[10] The use of a discrete PEG linker, as opposed to a polydisperse polymer mixture, ensures the homogeneity of the final bioconjugate, which is a critical consideration for therapeutic applications and simplifies analytical characterization.[1][11] The PEG4 spacer offers several key benefits:

-

Improved Aqueous Solubility: The hydrophilic nature of the PEG chain can significantly enhance the water solubility of hydrophobic molecules, mitigating aggregation and improving their handling in biological buffers.[3][4]

-

Reduced Steric Hindrance: The flexible PEG4 chain provides sufficient spatial separation between the conjugated molecules, minimizing the risk of steric clash that could compromise the biological activity of either component.[3]

-

Enhanced Pharmacokinetics and Reduced Immunogenicity: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life. The PEG chain can also shield the bioconjugate from the host immune system, reducing its immunogenicity.[8][12]

The Terminal Carboxylic Acid: The Primary Point of Attachment

The terminal carboxylic acid is the primary reactive functional group for the initial conjugation step.[2] It is relatively stable but can be readily activated to form a highly reactive intermediate that efficiently couples with primary amines (e.g., lysine side chains on a protein) to form a stable amide bond.[10][13] This is most commonly achieved using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.[14][15]

Mechanism of Action in Bioconjugation: A Two-Step Process

The conjugation of this compound to an amine-containing biomolecule is a well-defined, two-step process that leverages the principles of carbodiimide chemistry.

Step 1: Activation of the Carboxylic Acid

The process begins with the activation of the terminal carboxylic acid of the linker using EDC and NHS.[14]

-

Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[15]

-

Conversion to a stable NHS ester: This unstable intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester. This conversion is crucial as it increases the efficiency of the subsequent coupling reaction and reduces side reactions such as the hydrolysis of the O-acylisourea intermediate.[16]

Caption: Activation of this compound via EDC/NHS chemistry.

Step 2: Amide Bond Formation

The stable NHS ester of the linker then reacts with a primary amine on the target biomolecule.

-

Nucleophilic attack: The primary amine of the biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester.

-

Formation of a stable amide bond: This results in the formation of a stable amide bond, covalently linking the this compound to the biomolecule, and the release of NHS as a byproduct.[15]

Caption: Coupling of the activated linker to a primary amine.

Experimental Protocol: Conjugation of this compound to a Model Protein

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a model protein containing accessible primary amines (e.g., Bovine Serum Albumin, BSA). This protocol is based on established EDC/NHS coupling procedures and should be optimized for specific applications.[13][14][15]

Materials and Reagents:

-

This compound

-

Model Protein (e.g., BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Dissolve the model protein in Coupling Buffer to a final concentration of 5-10 mg/mL.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 10-fold molar excess of the this compound stock solution relative to the protein.

-

Add a 20-fold molar excess of both the EDC and NHS solutions to the linker solution.

-

Vortex briefly and incubate at room temperature for 15-30 minutes to generate the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated linker solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions.

-

-

Characterization of the Conjugate:

Quantitative Data Summary

The following table provides typical parameters for the conjugation reaction. These should be optimized for each specific application.

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A molar excess of the linker drives the reaction towards completion. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. |

| Molar Ratio (EDC:Linker) | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. A large excess can lead to protein cross-linking. |

| Molar Ratio (NHS:Linker) | 1.5:1 to 2:1 | Stabilizes the activated intermediate and improves coupling efficiency. |

| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal pH for EDC-mediated activation of carboxylic acids. |

| Coupling pH | 7.2 - 8.0 (PBS Buffer) | Efficient reaction of NHS esters with primary amines occurs at neutral to slightly basic pH. |

| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer reaction times can increase conjugation efficiency but may also lead to protein degradation. |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation process.

Caption: Step-by-step workflow for bioconjugation.

Conclusion: A Versatile and Powerful Tool for Advancing Biotherapeutics

This compound stands out as a highly versatile and powerful heterobifunctional linker in the field of bioconjugation. Its meticulously designed structure, featuring an orthogonal Fmoc protecting group, a pharmacokinetic-enhancing N-methylated amine, a biocompatible PEG4 spacer, and a reactive carboxylic acid, provides researchers with a robust tool for the precise construction of complex bioconjugates. By understanding the fundamental mechanism of action and following established protocols for its use, scientists in both academic and industrial settings can leverage the unique advantages of this linker to advance the development of next-generation therapeutics and diagnostics.

References

-

Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

-

Jubb, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Omega, 6(25), 16487–16495. [Link]

-

Zhang, T., et al. (2011). Analytical Measurement of PEGylated Molecules. Molecular Pharmaceutics, 9(1), 1-18. [Link]

-

AxisPharm. (n.d.). This compound, CAS 2170240-98-7. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Fmoc-NMe-PEG4-NHS ester. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Fmoc-N-amido-PEG4-acid. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.

-

AxisPharm. (n.d.). Fmoc-NH-PEG-acid. Retrieved from [Link]

-

Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

- Biron, E., & Chatterjee, J. (2019). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 52(10), 2745-2755.

- Hughes, S. J., & Ciulli, A. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 519-522.

-

Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-31. [Link]

- Słabicki, M., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Trends in Pharmacological Sciences, 41(6), 366-379.

-

Sun, X., & Wang, J. (2022). Special Focus Issue - Targeted protein degradation: a new paradigm in medicinal chemistry. Future Medicinal Chemistry, 14(3), 115-117. [Link]

Sources

- 1. enovatia.com [enovatia.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, CAS 2170240-98-7 | AxisPharm [axispharm.com]

- 4. This compound, 2170240-98-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-NH-PEG-acid | AxisPharm [axispharm.com]

- 8. peptide.com [peptide.com]

- 9. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 18. lcms.cz [lcms.cz]

The Pivotal Role of the PEG4 Spacer in Fmoc-NMe-PEG4-acid: A Technical Guide for Advanced Synthesis

Foreword

In the landscape of modern peptide synthesis and bioconjugation, the rational design of molecular building blocks is paramount. Reagents are no longer mere carriers of reactive groups; they are sophisticated tools engineered to impart specific, desirable properties to the final molecule. Fmoc-NMe-PEG4-acid stands as a prime example of such a tool. While the Fmoc protecting group and the reactive carboxylic acid are familiar components to any synthesis chemist, and the benefits of N-methylation are increasingly recognized, it is the tetraethylene glycol (PEG4) spacer that serves as the core modulator of this reagent's function. This guide provides an in-depth exploration of the PEG4 spacer's role, moving beyond a simple description to a mechanistic and practical analysis for researchers, scientists, and drug development professionals. We will dissect how this seemingly simple chain of ethylene oxide units profoundly influences solubility, mitigates aggregation, and provides the structural flexibility essential for today's complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Molecular Architecture: Deconstructing this compound

This compound is a heterobifunctional molecule designed for seamless integration into synthetic workflows, particularly Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is a testament to functional synergy, where each component plays a distinct and crucial role.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile protecting group is the cornerstone of the most widely used SPPS strategy, allowing for the orthogonal protection of the N-methylated amine.[][4] Its removal under mild basic conditions (e.g., piperidine in DMF) leaves other acid-labile side-chain protecting groups intact, ensuring synthetic fidelity.[5]

-

The N-Methyl Group : N-methylation of the peptide backbone is a key strategy for enhancing pharmacokinetic properties.[6] It introduces steric hindrance that can dramatically increase resistance to proteolytic degradation by enzymes, thereby extending the in-vivo half-life.[7] Furthermore, N-methylation can disrupt interchain hydrogen bonding that leads to aggregation and can be used to modulate the conformational preferences of the peptide.[7][8]

-

The Terminal Carboxylic Acid : This functional group serves as the primary reactive handle for forming stable amide bonds. It can be activated using standard coupling reagents (e.g., HATU, HBTU, EDC) to react with primary or secondary amines, such as the N-terminus of a growing peptide chain on a solid support.[2][9]

-

The PEG4 Spacer : The central component of our focus, the 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid backbone, is a discrete, monodisperse polyethylene glycol chain.[10] Unlike polymeric PEG, which consists of a mixture of different chain lengths, this defined structure ensures homogeneity in the final product.[11] This spacer connects the N-methylated amine to the terminal carboxylic acid, but its role extends far beyond that of a simple covalent bridge.

Caption: Functional domains of the this compound molecule.

The Physicochemical Impact of the PEG4 Spacer

The covalent attachment of a PEG chain, a process known as PEGylation, is a well-established strategy for improving the pharmaceutical properties of therapeutic molecules.[12][13] While often associated with large polymers, the principles hold true even for a short, discrete spacer like PEG4.

Enhanced Hydrophilicity and Solubility

One of the most significant advantages conferred by the PEG4 spacer is the dramatic enhancement of aqueous solubility.[14][15] Hydrophobic peptides or complex bioconjugates often suffer from poor solubility, complicating their synthesis, purification, and administration. The PEG4 spacer directly addresses this challenge.

Mechanism of Action: The ether oxygen atoms that punctuate the PEG backbone are highly hydrophilic and readily form hydrogen bonds with water molecules.[10][15] This creates a localized hydration shell around the molecule, effectively shielding hydrophobic regions and preventing them from aggregating in aqueous media.[15][16] Each ethylene oxide unit can associate with two to three water molecules, rendering the entire conjugate more water-soluble.[16] This property is critical during SPPS, especially for synthesizing "difficult" or hydrophobic sequences, where the growing peptide chain can aggregate on the resin, leading to poor coupling efficiency and truncated sequences.[17] The inclusion of a PEG spacer helps maintain solvation of the peptide chain, ensuring reagents can freely access the reactive N-terminus.[17]

| Property | Unmodified Hydrophobic Peptide | Peptide with PEG4 Spacer | Rationale for Improvement |

| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate-High (>1 mg/mL) | PEG4 hydration shell overcomes peptide hydrophobicity.[11] |

| RP-HPLC Retention | Long | Shorter | Increased polarity reduces interaction with the hydrophobic stationary phase. |

| Aggregation Propensity | High | Low | Steric hindrance and solvation prevent inter-chain association.[18] |

| Caption: Comparative impact of a PEG4 spacer on key physicochemical properties of a model hydrophobic peptide. |

Mitigation of Aggregation and Steric Hindrance

Beyond improving solubility, the PEG4 spacer acts as a physical barrier that prevents intermolecular aggregation.[18] Protein and peptide aggregation is a major degradation pathway that can lead to loss of activity, precipitation, and potential immunogenicity.

Causality: The PEG4 chain is highly flexible due to the free rotation around its C-O bonds.[10] This flexibility allows it to adopt a large hydrodynamic radius in solution, creating a steric cloud that physically separates adjacent molecules. In the context of complex molecules like ADCs or PROTACs, where a bulky payload is attached to a large targeting moiety, the PEG spacer ensures that the two parts do not interfere with each other's function (e.g., antibody-antigen binding).[19][20] This spatial separation is crucial for maintaining the biological activity of the conjugated components.

Caption: The PEG4 spacer prevents peptide aggregation via steric hindrance.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound is realized in its application. Its structure is perfectly suited for incorporation into a peptide sequence using standard Fmoc-SPPS protocols.[4][5]

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain. The procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the previous amino acid's Fmoc group has just been removed.

Materials:

-

Peptide-bound resin (e.g., Rink Amide or Wang resin) in a suitable reaction vessel.

-

This compound

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Preparation & Swelling:

-

Place the peptide-resin (1.0 eq) in the reaction vessel.

-

Wash the resin with DMF (3 x 1 min) to remove residual deprotection solution.

-

Swell the resin in DMF for 30 minutes to ensure optimal accessibility of reactive sites.[21]

-

-

Fmoc Deprotection (if not already performed):

-

Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (2 x 1 min) and DMF (3 x 1 min) to remove all traces of piperidine.

-

Self-Validation: The progress of Fmoc removal can be monitored by collecting the filtrate and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzylfulvene-piperidine adduct.

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF.

-

Add DIPEA (6.0 eq) to the activation mixture.

-

Causality: DIPEA acts as a base to abstract a proton, allowing the formation of a highly reactive O-acylisourea intermediate. Pre-activation time should be kept minimal (1-2 minutes) to avoid side reactions.[7]

-

Immediately add the activated solution to the swollen, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of N-methylated residues can be slower than standard amino acids, necessitating a longer reaction time.[6]

-

-

Monitoring and Capping:

-

Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative after a successful coupling to a secondary N-methyl amine. A chloranil or TNBSA test may be used to confirm the absence of secondary amines.

-

If the coupling is incomplete, the reaction can be repeated. Alternatively, any unreacted sites can be "capped" using acetic anhydride and DIPEA to prevent the formation of deletion sequences.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove excess reagents and byproducts.

-

-

Continuation of Synthesis:

-

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

-

Caption: Workflow for incorporating this compound in SPPS.

Advanced Applications in Bioconjugation

The unique combination of features in this compound makes it an ideal linker component in the construction of complex therapeutics like ADCs and PROTACs.[22][]

Role in Linkerology: In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody. In a PROTAC, it connects a target-binding ligand to an E3 ligase-binding ligand.[] The properties of this linker are critical to the success of the conjugate. The PEG4 spacer:

-

Imparts Hydrophilicity: Many potent cytotoxic drugs and small molecule ligands are highly hydrophobic. Attaching them to an antibody can induce aggregation and rapid clearance from circulation.[20] The PEG4 spacer increases the overall hydrophilicity of the payload-linker system, improving the pharmacokinetic profile and preventing aggregation of the final ADC.[20][24]

-

Provides Optimal Spacing: The flexible PEG4 chain provides sufficient distance between the antibody/targeting ligand and the payload/E3 ligase ligand. This ensures that the bulky payload does not interfere with the antibody's ability to bind its target antigen, and in PROTACs, it allows for the proper orientation of the target protein and E3 ligase to form a productive ternary complex.[22]

-

Offers a Synthetic Handle: The molecule can be built into a larger linker structure, with the N-methyl amine or the carboxylic acid serving as points for further chemical modification.

Caption: Role of the PEG4 spacer as a linker component in ADCs and PROTACs.

Conclusion

The PEG4 spacer in this compound is far more than an inert scaffold; it is an active modulator of molecular properties. Its primary roles are to enhance aqueous solubility , prevent aggregation through steric hindrance , and provide a flexible, optimal distance between conjugated moieties. These contributions are not merely incremental improvements but are often enabling factors for the successful synthesis and application of complex peptides, Antibody-Drug Conjugates, and PROTACs. By understanding the fundamental physicochemical principles behind the PEG4 spacer, researchers can more effectively leverage this compound to overcome common challenges in drug development, ultimately accelerating the creation of novel, more effective therapeutics.

References

- AxisPharm. (2024).

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep Inc.

- AxisPharm. (n.d.). This compound, CAS 2170240-98-7. AxisPharm.

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

- Biopharma PEG. (2020).

-

Di Gioia, M. L., et al. (2005). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron Letters, 46(49), 8493-8496. [Link]

- BroadPharm. (n.d.). This compound, 2170240-98-7. BroadPharm.

- Enamine. (n.d.). N-Methyl Amino Acids. Enamine.

- Bachem. (2017).

- Pharmaceutical Technology. (n.d.).

- World Scientific Publishing. (n.d.). Basic Strategies for PEGylation of Peptide and Protein Drugs. World Scientific Publishing.

- Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.

- Merck Millipore. (n.d.).

- Aapptec Peptides. (2019).

- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.

-

Sani, M., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(16), 6269-6272. [Link]

- CD Bioparticles. (n.d.). This compound. CD Bioparticles.

-

Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063-1075. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a chronological history. Methods in molecular biology, 794, 1-22. [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Aminooxy-PEG4-acid in Peptide Synthesis. Benchchem.

-

Castelletto, V., & Hamley, I. W. (2014). PEG–peptide conjugates. Biomacromolecules, 15(4), 1107-1118. [Link]

- ADC Review. (2019). Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates.

- Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.

- BOC Sciences. (n.d.).

- CD Bioparticles. (n.d.). Fmoc-N-amido-PEG4-Acid. CD Bioparticles.

- Benchchem. (n.d.). Application Notes: Enhancing Aqueous Solubility of Molecules Using PEG Linkers. Benchchem.

- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.

- Castelletto, V., & Hamley, I. W. (2014).

- BroadPharm. (n.d.). Fmoc-N-amido-PEG4-acid, 557756-85-1. BroadPharm.

- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

- AxisPharm. (2024).

- National Institutes of Health (NIH). (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH.

- National Institutes of Health (NIH). (n.d.).

- BOC Sciences. (n.d.).

- Aapptec. (n.d.).

- National Institutes of Health (NIH). (n.d.). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. NIH.

- Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies.

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9046. [Link]

- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.

Sources

- 1. This compound, CAS 2170240-98-7 | AxisPharm [axispharm.com]

- 2. This compound, 2170240-98-7 | BroadPharm [broadpharm.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. N-Methyl Amino Acids - Enamine [enamine.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 10. chempep.com [chempep.com]

- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmtech.com [pharmtech.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biosynth.com [biosynth.com]

- 22. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Core Function of the N-Methyl Group in Fmoc-NMe-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids and linkers represents a significant advancement in peptide-based drug development. This guide provides a comprehensive technical overview of the function of the N-methyl group within the Fmoc-NMe-PEG4-acid linker. We will delve into the profound impact of this seemingly simple modification on the physicochemical properties, conformational dynamics, and ultimately, the therapeutic potential of peptides. This document will serve as a detailed resource for researchers and drug developers, offering insights into the rationale behind its use, practical guidance for its application in solid-phase peptide synthesis (SPPS), and a forward-looking perspective on its role in next-generation therapeutics.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides have emerged as a powerful class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low cell membrane permeability.[2][3] The peptide backbone is susceptible to enzymatic degradation by proteases, leading to a short in vivo half-life.[2] Furthermore, the hydrophilic nature of many peptides restricts their ability to cross cellular membranes and reach intracellular targets.

To overcome these hurdles, medicinal chemists have explored various strategies to modify the peptide backbone. Among these, N-methylation, the substitution of an amide proton with a methyl group, has proven to be a particularly effective approach.[4][5][6] This modification can significantly enhance the "drug-like" properties of peptides, improving their pharmacokinetic and pharmacodynamic profiles.[2][6] This guide focuses on a specific and versatile tool in the peptide chemist's arsenal: this compound, and illuminates the critical function of its N-methyl group.

Deconstructing this compound: A Multifunctional Tool

This compound is a heterobifunctional linker designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS).[7] To appreciate the role of the N-methyl group, it is essential to understand the function of each component of this molecule.

| Component | Function |

| Fmoc (Fluorenylmethyloxycarbonyl) | A base-labile protecting group for the N-terminal amine. It is stable under the acidic conditions used for side-chain deprotection, allowing for orthogonal protection strategies in SPPS.[8] |

| N-Methyl (N-Me) Group | The core focus of this guide. It introduces specific steric and electronic effects that profoundly influence the properties of the linker and the resulting peptide conjugate. |

| PEG4 (Tetraethylene Glycol) | A hydrophilic spacer that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final peptide.[7][9][10] |

| Carboxylic Acid (-COOH) | The reactive handle for conjugation to free amine groups, typically the N-terminus of a peptide or the side chain of lysine, to form a stable amide bond.[7] |

The Pivotal Role of the N-Methyl Group

The introduction of a methyl group on the nitrogen atom of the linker imparts a range of desirable properties. These can be broadly categorized into conformational effects and physicochemical modifications.

Conformational Control and Steric Hindrance

The presence of the N-methyl group introduces significant steric bulk around the amide bond.[5] This has several important consequences:

-

Restricted Rotational Freedom: The methyl group restricts the rotation around the C-N bond of the amide, influencing the local and global conformation of the peptide.[5] This can lead to the stabilization of specific secondary structures, such as β-turns.[11]

-

Cis/Trans Isomerization: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, increasing the population of the cis isomer.[1] This can induce unique folds in the peptide backbone that are not accessible to their non-methylated counterparts.

-

Shielding from Proteolytic Cleavage: The steric hindrance provided by the N-methyl group can effectively shield the adjacent amide bonds from the action of proteolytic enzymes.[5] This directly contributes to increased metabolic stability and a longer in vivo half-life of the peptide.[4][6]

Caption: The cascading effects of the N-methyl group on the physicochemical and therapeutic properties of a peptide.

Experimental Workflow: Incorporating this compound via SPPS

The integration of this compound into a standard Fmoc-based SPPS workflow is a critical step. The primary challenge arises from the steric hindrance at the N-methylated amine, which can slow down the subsequent coupling step.

Step-by-Step Protocol for Coupling this compound

This protocol assumes the peptide chain has been synthesized on a solid support and the N-terminal Fmoc group has been removed.

-

Resin Preparation:

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents).

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling to the Peptide-Resin:

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to standard amino acids is recommended.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test.

-

-

Post-Coupling Wash:

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

-

Fmoc Deprotection of the Linker (if further extension is needed):

-

Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the linker, exposing the N-methyl amine for further modification if required.

-

Wash the resin with DMF (5-7 times).

-

-

Cleavage and Deprotection:

-

Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

-

Caption: A streamlined workflow for the incorporation of this compound in SPPS.

Conclusion and Future Perspectives

The N-methyl group in this compound is not merely a passive component but an active modulator of a peptide's biological and pharmacological properties. Its ability to confer proteolytic resistance, enhance membrane permeability, and control conformation makes it an invaluable tool in modern drug discovery. [4][5][6][13]As the field of peptide therapeutics continues to evolve, the rational design and application of such modified linkers will be paramount in unlocking the full potential of this important class of drugs. Future research will likely focus on exploring the effects of multiple N-methylations within linkers and peptide sequences, as well as combining this strategy with other backbone modifications to achieve even greater control over peptide structure and function.

References

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

-

Should My Peptide Be Methylated?. LifeTein. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

-

This compound, CAS 2170240-98-7. AxisPharm. [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

-

ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-